1-Fluoro-4-(2-(4-vinylphenoxy)ethyl)benzene
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Overview
Description
1-Fluoro-4-(2-(4-vinylphenoxy)ethyl)benzene is an organic compound that features a benzene ring substituted with a fluoro group and a vinylphenoxyethyl group
Preparation Methods
The synthesis of 1-Fluoro-4-(2-(4-vinylphenoxy)ethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules . The reaction conditions often involve the use of palladium catalysts and boron reagents under an inert atmosphere.
Chemical Reactions Analysis
1-Fluoro-4-(2-(4-vinylphenoxy)ethyl)benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the vinyl group into an ethyl group, using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Scientific Research Applications
1-Fluoro-4-(2-(4-vinylphenoxy)ethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.
Industry: Used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-(2-(4-vinylphenoxy)ethyl)benzene involves its interaction with various molecular targets. The fluoro group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The vinyl group can undergo polymerization reactions, making the compound useful in material science .
Comparison with Similar Compounds
1-Fluoro-4-(2-(4-vinylphenoxy)ethyl)benzene can be compared with other similar compounds such as:
1-Fluoro-4-(2-(4-fluorophenyl)ethyl)benzene: This compound has a similar structure but with a fluorophenyl group instead of a vinylphenoxy group.
1-Fluoro-4-(2-(4-methoxyphenoxy)ethyl)benzene: This compound features a methoxy group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its combination of a fluoro group and a vinylphenoxy group, providing distinct chemical and physical properties that can be leveraged in various applications.
Properties
IUPAC Name |
1-ethenyl-4-[2-(4-fluorophenyl)ethoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO/c1-2-13-5-9-16(10-6-13)18-12-11-14-3-7-15(17)8-4-14/h2-10H,1,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCHGJLPUPMRPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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